molecular formula C10H14N2S B14346015 N,N,N-Trimethylanilinium thiocyanate CAS No. 90786-84-8

N,N,N-Trimethylanilinium thiocyanate

Cat. No.: B14346015
CAS No.: 90786-84-8
M. Wt: 194.30 g/mol
InChI Key: ALNHPAMBWQAKJO-UHFFFAOYSA-M
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Description

N,N,N-Trimethylanilinium thiocyanate is a quaternary ammonium salt that features a trimethylated aniline moiety paired with a thiocyanate anion. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Trimethylanilinium thiocyanate can be synthesized through the quaternization of aniline with methyl iodide, followed by anion exchange with thiocyanate. The reaction typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethylanilinium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can yield demethylated aniline derivatives.

    Substitution: The thiocyanate anion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N-Trimethylanilinium thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a methylating agent in organic synthesis and as a phase-transfer catalyst in various reactions.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in polymer design, fluor

Properties

CAS No.

90786-84-8

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

trimethyl(phenyl)azanium;thiocyanate

InChI

InChI=1S/C9H14N.CHNS/c1-10(2,3)9-7-5-4-6-8-9;2-1-3/h4-8H,1-3H3;3H/q+1;/p-1

InChI Key

ALNHPAMBWQAKJO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.C(#N)[S-]

Origin of Product

United States

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